1,1'-Bipiperidine

説明

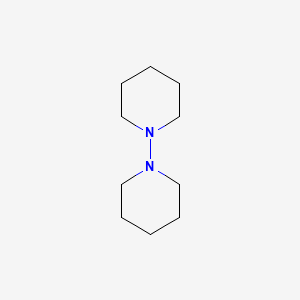

Structure

3D Structure

特性

CAS番号 |

6130-94-5 |

|---|---|

分子式 |

C10H20N2 |

分子量 |

168.28 g/mol |

IUPAC名 |

1-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C10H20N2/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H2 |

InChIキー |

QFDISQIDKZUABE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)N2CCCCC2 |

正規SMILES |

C1CCN(CC1)N2CCCCC2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,1 Bipiperidine and Its Derivatives

Chemo- and Regioselective Synthesis of 1,1'-Bipiperidine Core Structures

Achieving chemo- and regioselective synthesis of the this compound core structure would ideally involve methods that selectively form the N-N bond between two piperidine (B6355638) units.

Cross-Coupling Strategies for N-N Bond Formation

Cross-coupling reactions, particularly oxidative coupling of amines, represent a potential avenue for forming N-N bonds. While specific examples for the direct coupling of piperidine to form this compound are not explicitly detailed in the search results, general methodologies for forming N-N bonds between amines have been reported. These often involve transition metal catalysts and oxidants.

For instance, copper-catalyzed aerobic oxidative N-N coupling reactions have been developed for carbazoles and diarylamines, utilizing catalysts like CuBr·dimethylsulfide and N,N-dimethylaminopyridine osti.gov. These methods employ molecular oxygen as a terminal oxidant and proceed under mild conditions osti.gov. Similarly, nickel-catalyzed N-N cross-coupling has been reported for the synthesis of hydrazides, where O-benzoylated hydroxamates are coupled with aryl and aliphatic amines nih.gov. These reactions implicate electrophilic metal-stabilized nitrenoids and Ni(I) catalyst intermediates nih.gov. Cyclic aliphatic amines, including piperidine, have been identified as competent coupling partners in such chemistries, although often with diminished yields due to competing side reactions osti.govnih.gov. The specific application of these catalytic systems to directly synthesize this compound from piperidine precursors is not explicitly demonstrated in the provided literature.

General N-N Coupling Example (Illustrative of Methodologies):

| Reaction Type | Catalyst System | Oxidant | Amine Substrates (General) | Product Type (General) | Key Conditions | Reference |

| Oxidative N-N Coupling | CuBr·DMS + N,N-dimethylaminopyridine | O₂ | Carbazoles, Diarylamines | Bicarbazoles, Tetraarylhydrazines | Mild conditions (60–80 °C) | osti.gov |

| N-N Cross-Coupling | Ni-catalyzed (e.g., Fe or Ir catalysis reported) | - | Aryl/Aliphatic Amines | Hydrazides | Silane-mediated reduction, specific ligands | nih.gov |

Reductive Amination and Cyclization Approaches to the Bipiperidine Scaffold

Reductive amination and cyclization strategies are fundamental in synthesizing piperidine rings google.comresearchgate.net. These methods typically involve the formation of C-N bonds through the reaction of carbonyl compounds with amines, followed by reduction, or intramolecular cyclization reactions. For example, reductive transamination of pyridinium (B92312) salts has been employed to synthesize N-aryl piperidines nsf.govacs.org. However, these approaches are primarily geared towards forming the piperidine ring itself or attaching substituents to the nitrogen atom, rather than creating the direct N-N linkage characteristic of this compound. The literature does not provide direct evidence of these methods being applied to construct the N-N bond of this compound.

Multicomponent Reactions for this compound Synthesis

Multicomponent reactions (MCRs) offer efficient pathways for constructing complex molecular architectures in a single step by combining three or more reactants iupac.org. While MCRs have been successfully applied to synthesize various substituted piperidine scaffolds researchgate.netnih.gov, specific applications targeting the formation of the this compound core via MCRs are not detailed in the accessible literature.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues would require strategies that control stereochemistry during the formation of the core structure or through the use of chiral precursors.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis, employing chiral ligands or organocatalysts, is crucial for enantioselective synthesis. Research in this area often focuses on chiral bipyridine ligands or other nitrogen-containing chiral ligands used in transition metal catalysis acs.orgiupac.orgCurrent time information in Bangalore, IN.tandfonline.commdpi.comnih.govorgsyn.orgacs.org. For example, chiral bipyridine N,N'-dioxides have been synthesized and used in catalytic allylation reactions iupac.org. However, the provided literature does not detail the application of asymmetric catalysis specifically for the enantioselective synthesis of this compound derivatives.

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction osti.gov. Various chiral auxiliaries, such as BINOL (1,1'-binaphthyl-2,2'-diol) and oxazolidinones, are widely used in asymmetric synthesis osti.govontosight.aiacs.org. Chiral auxiliaries have also been employed in the synthesis of chiral metal complexes ontosight.airsc.org. While these methods are well-established for introducing chirality, specific applications or examples involving the synthesis of chiral this compound derivatives using chiral auxiliaries are not found in the search results. The existence of this compound with an N-N bond is supported by studies on its rotational barrier rsc.org, suggesting that chiral derivatives could potentially be synthesized, but direct synthetic routes are not elaborated.

Structural Elucidation and Conformational Analysis of 1,1 Bipiperidine

Conformational Dynamics and Isomerism of 1,1'-Bipiperidine

Ring Inversion and Nitrogen Inversion Barriers

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is known to exist predominantly in a chair conformation vulcanchem.comiucr.orgiucr.orgnih.gov. This conformation is energetically favored over boat or twist-boat forms due to minimized torsional strain and 1,3-diaxial interactions. The piperidine ring undergoes a ring inversion process, where it interconverts between two chair conformations. This process typically has a low energy barrier, allowing for rapid interconversion at room temperature scribd.cominflibnet.ac.in.

Rotational Isomerism Around the N-N Bond

The direct linkage of two piperidine rings through an N-N bond introduces the possibility of rotational isomerism. Rotation around this bond can lead to different stable or metastable rotamers, depending on the steric and electronic interactions between the two piperidine rings.

Studies investigating the conformational dynamics of substituted 1,1'-bipiperidines have provided insights into the energy barriers associated with rotation around the N-N bond. For instance, dynamic Nuclear Magnetic Resonance (NMR) studies on meso-1,1′-bi(2-methylpiperidine) indicated a barrier to single-passing rotation about the N-N bond of at least 74.1 kJ/mol oup.com. Similarly, research on a related substituted analogue, -1,1′-bi(-4-t-butyl-2-methylpiperidine), reported a barrier of 79 kJ/mol for rotation around the N-N bond rsc.org. These values suggest that the rotation around the N-N bond in this compound derivatives is significantly restricted, implying that certain rotameric forms may be preferentially populated or even isolable under specific conditions. The presence of substituents on the piperidine rings can influence these barriers through steric and electronic effects.

Experimental and Computational Studies of Conformational Preferences

Experimental techniques, particularly dynamic NMR spectroscopy, have been instrumental in elucidating the conformational dynamics and determining the energy barriers for rotation around the N-N bond in this compound derivatives oup.comrsc.org. These studies monitor changes in NMR spectra as a function of temperature, allowing for the calculation of activation parameters for interconversion processes.

While specific X-ray crystallographic data for the unsubstituted this compound are not extensively detailed in the provided search results, X-ray studies on various bipiperidine derivatives and related piperidine systems generally confirm the prevalence of chair conformations for the individual piperidine rings vulcanchem.comiucr.orgiucr.orgnih.gov. Computational studies, including molecular mechanics and quantum chemical calculations, are also valuable tools for predicting conformational preferences and energy barriers, although specific computational investigations focused solely on the unsubstituted this compound's conformational energy landscape were not explicitly detailed in the retrieved information. However, computational methods have been widely applied to similar heterocyclic systems to understand their conformational behavior ias.ac.inosti.govacs.orgrsc.orgacs.orgsrce.hr.

Computational Chemistry and Theoretical Investigations of 1,1 Bipiperidine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations provide critical insights into the fundamental electronic properties and bonding nature of molecules. For 1,1'-Bipiperidine, these methods are employed to elucidate its electronic structure and the interactions within its molecular framework.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of molecules. DFT calculations on this compound aim to determine its ground-state properties, including optimized geometries, electron density distribution, and energies. These studies can reveal details about the stability of different conformers and the nature of the chemical bonds, particularly the N-N linkage. While specific DFT studies on this compound are not extensively detailed in the provided search results, DFT is generally applied to understand the electronic properties and bonding in related bipyridine systems, rationalizing their tunable electronic characteristics epa.gov. DFT methods, such as PBE0, have been used to accurately reproduce electronic structures and optical properties of related complexes researchgate.net. Furthermore, DFT investigations are crucial for determining coordination geometries and optical properties of metal complexes involving bipyridine ligands, where the substituent effects and metal center influence the electronic landscape nih.gov.

Ab Initio Methods for Electronic Properties

Ab initio methods, which derive solutions from first principles without empirical parameters, offer a rigorous approach to calculating molecular properties. Studies employing ab initio methods for this compound would typically involve calculating its electronic properties, such as ionization potentials, electron affinities, and excitation energies. These calculations can provide highly accurate descriptions of molecular behavior. For instance, ab initio calculations have been used to study the torsional potential-energy profile of related molecules like 4,4'-bipyridine (B149096), analyzing dispersion and vibrational effects aip.org. Such detailed analyses help in understanding the energetic landscape and conformational preferences of bipiperidine derivatives. Ab initio calculations have also been used in conjunction with experimental data to understand the electronic structure and conformational dynamics of related bipyridine complexes uio.noaip.orgresearchgate.net.

Molecular Orbital Analysis of the N-N Bond

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding by describing electrons as occupying molecular orbitals that span the entire molecule. For this compound, an analysis of its molecular orbitals, particularly those involving the nitrogen atoms and the bond between them, is essential for understanding its electronic structure and reactivity. MO theory explains bonding as the combination of atomic orbitals to form bonding and antibonding molecular orbitals umich.edulibretexts.orgwbuthelp.comlibretexts.orgmolecularsoft.com. Bonding orbitals, having lower energy and greater stability, contribute to the formation of chemical bonds, while antibonding orbitals have higher energy and destabilize the bond umich.edulibretexts.orgwbuthelp.comlibretexts.orgmolecularsoft.com. While specific MO analysis of the N-N bond in this compound is not directly detailed in the provided snippets, the principles of MO theory are fundamental to understanding electron distribution, bond order, and the electronic transitions that govern molecular properties.

Molecular Dynamics and Monte Carlo Simulations of this compound Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the behavior of molecules over time and explore their conformational space and thermodynamic properties. These simulations are particularly useful for understanding complex systems, including the influence of solvents.

Conformational Sampling and Free Energy Surfaces

Conformational sampling using MD and MC simulations allows for the exploration of all possible spatial arrangements of a molecule and the determination of their relative stabilities. For this compound, these simulations would map out its potential energy surface as a function of key dihedral angles, identifying stable conformers and the energy barriers between them. Studies on related bipyridine molecules have shown that conformational analysis using ab initio methods and simulations can reveal preferred orientations and energy landscapes aip.orguio.no. For example, MD simulations on alanine (B10760859) dipeptide in different solvents revealed significant changes in its energy map and conformer populations, highlighting the impact of solvation on conformational preferences nih.gov. The identification of free energy surfaces from such simulations provides a comprehensive understanding of a molecule's conformational dynamics and stability under various conditions.

Solvent Effects on this compound Conformation and Reactivity

The presence of a solvent can significantly influence a molecule's conformation and reactivity. MD and MC simulations, often incorporating solvation models like the Polarizable Continuum Model (PCM), are used to investigate these effects. Studies on alanine dipeptide demonstrated that solvent polarity dramatically alters the energy surfaces and preferred conformations, with aqueous environments leading to different dominant conformers compared to gas-phase or nonpolar solvents nih.gov. Similarly, research on solvation effects in other systems shows that solvent migration and interactions with specific ligands can occur within femtoseconds, impacting molecular dynamics and electronic states rsc.org. Understanding these solvent-solute interactions is crucial for accurately predicting the behavior of this compound in solution.

It appears that there is a significant lack of scientific literature directly addressing the computational chemistry and theoretical investigations of the parent compound "this compound" concerning reaction mechanisms, transition state analysis, kinetic and thermodynamic parameters, or quantitative structure-property relationships (QSPR) for spectroscopic properties and reactivity prediction.

While several search results discuss computational studies, reaction mechanisms, and QSPR, these primarily focus on bipyridine derivatives (such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine) or specific substituted bipiperidine compounds (e.g., 1'-Benzoyl-4-methoxy-1,4'-bipiperidine, 1,4-bipiperidine derivatives) in the context of biological activity, materials science, or drug design, rather than the chemical reactivity and theoretical investigations of this compound itself.

Therefore, generating a detailed article strictly adhering to the provided outline for "this compound" on the specified topics is not possible with the available information. The extensive searches did not yield specific data or studies relevant to:

Quantitative Structure-Property Relationships (QSPR) in this compound Research

Prediction of Reactivity Profiles

Consequently, no data tables or detailed research findings specific to these aspects of this compound could be compiled.

Reactivity and Reaction Pathways of 1,1 Bipiperidine

Acid-Base Chemistry and Protonation Behavior of 1,1'-Bipiperidine

This compound, like other piperidine (B6355638) derivatives, exhibits basic properties due to the presence of the lone pair of electrons on the nitrogen atoms. Piperidine itself is a moderately strong base, with the pKa of its conjugate acid (pKaH) reported to be approximately 11 masterorganicchemistry.com. This indicates that the nitrogen atom in piperidine readily accepts a proton. Consequently, the nitrogen atoms in the piperidine rings of this compound are expected to be protonated in acidic environments. The exact pKa values for this compound are not explicitly stated in the provided search results, but its basic character is a fundamental property derived from its amine functional groups. The presence of two piperidine rings suggests it could potentially act as a dibasic compound, although the specific protonation sites and the relative basicity of each nitrogen might be influenced by steric and electronic factors arising from the linkage between the rings.

Protonated Species and Salt Formation

In the presence of acids, this compound readily undergoes protonation, forming protonated species and salts. The nitrogen atoms can accept protons to form positively charged piperidinium (B107235) ions. For example, this compound hydrochloride is a known salt form. The formation of dihydrochloride (B599025) salts is also documented. These salt forms are often more soluble in polar solvents, including water, due to the ionic nature of the compound. The protonation can occur at one or both nitrogen atoms, depending on the stoichiometry of the acid and the reaction conditions. For instance, the compound rac-2,2'-bipiperidine-1,1'-diium dibromide is a dibromide salt, indicating protonation at both nitrogen atoms. The presence of a chloride ion in hydrochloride salts enhances the compound's solubility in water.

Applications of 1,1 Bipiperidine in Synthetic Chemistry and Materials Science

1,1'-Bipiperidine as a Ligand in Coordination Chemistry

This compound and its derivatives have emerged as versatile ligands in the field of coordination chemistry. Their ability to form stable complexes with a variety of transition metals has led to extensive research into their coordination modes, the design of novel metal complexes, and their applications in stereoselective synthesis.

Chelation and Coordination Modes with Transition Metals

The term "chelation" describes the formation of a ring structure when a ligand binds to a metal ion at two or more points. ebsco.com this compound, with its two nitrogen atoms, can act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. This chelate effect, where a chelating ligand forms a more stable complex than comparable monodentate ligands, is a key feature of its coordination chemistry. libretexts.org The nitrogen atoms of the piperidine (B6355638) rings act as donor atoms, sharing their lone pairs of electrons with the metal center to form coordinate covalent bonds. hawaii.edu

The coordination of 1,1'-bipyridine and its derivatives to transition metals can result in various geometries, including octahedral and square planar complexes. hawaii.edu For instance, the reaction of 5,5′-diamino-2,2′-bipyridine with manganese(II) chloride can lead to the formation of a tris-chelated complex, [Mn(5,5′-diamino-2,2′-bipyridine)3]Cl2, where the manganese ion is in a high-spin d5 configuration. cmu.edu Similarly, copper(II) has been shown to form a 1:1 complex with a crown ether substituted 2,2'-bipyridine (B1663995) ligand. ru.nl The specific coordination mode and resulting geometry are influenced by factors such as the nature of the metal ion, the substituents on the bipiperidine ligand, and the reaction conditions.

The table below summarizes the coordination of a this compound derivative with various transition metals.

| Metal Ion | Ligand | Resulting Complex | Coordination Geometry |

| Manganese(II) | 5,5′-diamino-2,2′-bipyridine | [Mn(5,5′-diamino-2,2′-bipyridine)3]Cl2 | Octahedral |

| Copper(II) | Crown ether substituted 2,2'-bipyridine | 1:1 complex | Not specified |

| Palladium(II) | 1,4-bis(2-hydroxyethyl)piperazine and 4,4′-bipiperidine | [(H2O)(BHEP)Pd(Bip)Pd(BHEP)(H2O)]4+ | Square-planar |

Design and Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes featuring this compound ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For example, the synthesis of tris(5,5′-diamino-2,2′-bipyridine)metal complexes with iron(II), nickel(II), cobalt(II), ruthenium(II), zinc(II), and cadmium(II) has been achieved by reacting the ligand with the corresponding metal chloride or nitrate (B79036) salt in water. cmu.edu In some cases, the synthesis is straightforward, requiring only the mixing of the reactants in solution. cmu.edu

The design of these complexes is often driven by the desired application. For instance, palladium(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine and 4,4′-bipiperidine have been synthesized and studied for their potential biological relevance. tandfonline.com The synthesis of a binuclear palladium(II) complex, [(H2O)(BHEP)Pd(Bip)Pd(BHEP)(H2O)]4+, highlights the ability of bipiperidine-type ligands to bridge two metal centers. tandfonline.com The design of such complexes can be guided by computational methods, such as DFT/B3LYP, to optimize the geometry of the ligand and the resulting complex. tandfonline.com

The following table provides examples of synthesized metal complexes with this compound and its derivatives.

| Metal | Ligand | Complex Formula | Reference |

| Iron(II) | 5,5′-diamino-2,2′-bipyridine | [Fe(5,5′-diamino-2,2′-bipyridine)3]Cl2 | cmu.edu |

| Nickel(II) | 5,5′-diamino-2,2′-bipyridine | Ni(5,5′-diamino-2,2′-bipyridine)32 | cmu.edu |

| Cobalt(II) | 5,5′-diamino-2,2′-bipyridine | Co(5,5′-diamino-2,2′-bipyridine)32 | cmu.edu |

| Ruthenium(II) | 5,5′-diamino-2,2′-bipyridine | [Ru(5,5′-diamino-2,2′-bipyridine)3]Cl2 | cmu.edu |

| Zinc(II) | 5,5′-diamino-2,2′-bipyridine | Zn(5,5′-diamino-2,2′-bipyridine)32 | cmu.edu |

| Cadmium(II) | 5,5′-diamino-2,2′-bipyridine | Cd(5,5′-diamino-2,2′-bipyridine)32 | cmu.edu |

| Palladium(II) | 1,4-bis(2-hydroxyethyl)piperazine, 4,4′-bipiperidine | [(H2O)(BHEP)Pd(Bip)Pd(BHEP)(H2O)]4+ | tandfonline.com |

Stereoselective Complexation with Chiral this compound Ligands

Chiral this compound ligands are of significant interest due to their ability to induce stereoselectivity in metal-catalyzed reactions. chemrxiv.org These ligands, often possessing axial chirality, can create a chiral environment around the metal center, influencing the stereochemical outcome of a reaction. chemrxiv.org The design of such ligands often focuses on creating a well-defined chiral pocket that can accommodate substrates with significant steric bulk. chemrxiv.org

The synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands has been reported, and their application in palladium-catalyzed asymmetric reactions has been demonstrated. rsc.org These ligands can lead to high efficiency and stereoselectivity in reactions such as the ring-opening of cyclic diaryliodoniums with bulky secondary amines. chemrxiv.org The stereoselective formation of helical binuclear metal complexes has also been achieved using chiral quaterpyridine ligands, which can be considered extended bipyridine systems. nih.gov In these complexes, the chiral information from the ligand is transmitted to the helical structure through noncovalent interactions. nih.gov

This compound in Catalysis

The utility of this compound and its derivatives extends to the realm of catalysis, where they have been employed as both organocatalysts and as ligands in transition metal-catalyzed reactions.

Organocatalysis Mediated by this compound Derivatives

While the direct use of this compound in organocatalysis is not extensively documented in the provided search results, the broader class of bipyridine-type molecules and their derivatives have shown promise. For example, chiral 2,2'-bipyridine-type N-monoxides have been used as organocatalysts in the enantioselective allylation of aldehydes. acs.org Additionally, guanidine-bisurea bifunctional organocatalysts have been developed for enantioselective α-hydroxylation reactions. mdpi.com These examples suggest the potential for developing chiral this compound derivatives as effective organocatalysts for various asymmetric transformations.

Transition Metal Catalysis Utilizing this compound Ligands (e.g., Alkene Epoxidation, CO2 Reduction, Cross-Coupling Reactions)

This compound and its analogues are widely used as ligands in transition metal catalysis, influencing the activity, selectivity, and stability of the catalytic system.

Alkene Epoxidation: Ruthenium bis(bipyridine) sulfoxide (B87167) complexes have been shown to be highly active catalysts for the epoxidation of unfunctionalized olefins. nih.gov Chiral versions of these catalysts can achieve high levels of asymmetric induction. nih.gov Gallium(III) complexes with N-donor ligands, including bipyridine derivatives, have also been utilized to catalyze the epoxidation of alkenes with peracetic acid. acs.org

CO2 Reduction: Bipyridine-based ligands are extensively used in the development of molecular catalysts for the electrochemical reduction of carbon dioxide (CO2). mdpi.comuni-regensburg.de Complexes of rhenium, rhodium, ruthenium, and osmium bearing bipyridyl ligands can catalyze the two-electron reduction of CO2 to either carbon monoxide (CO) or formate (B1220265). mdpi.com The electronic properties of the bipyridine ligand can be tuned to modulate the catalytic activity and selectivity. For instance, introducing pendant amines into the ligand can shift the product selectivity from CO to formate in manganese-catalyzed CO2 reduction. nih.govacs.org A binickel complex with a bipyridine-like ligand has demonstrated high reactivity in the catalytic reduction of CO2 to CO. acs.org

Cross-Coupling Reactions: Bipyridine-ligated nickel complexes are key intermediates in a variety of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. acs.org A bipyridine-palladium complex has been developed as a general pre-catalyst for several cross-coupling reactions, including Hiyama, Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. scispace.com The design of the bipyridine ligand can be crucial for the efficiency of these reactions. For example, a palladium-mediated cross-coupling reaction was significantly accelerated by a specific peptide sequence containing an alkyne, which is thought to facilitate the assembly of a key palladium-alkyne intermediate. nih.gov

The following table summarizes the applications of this compound and its derivatives in transition metal catalysis.

| Catalytic Reaction | Metal | Ligand Type | Key Findings | Reference |

| Alkene Epoxidation | Ruthenium | Bis(bipyridine) sulfoxide | High catalytic activity and enantioselectivity. | nih.gov |

| Alkene Epoxidation | Gallium(III) | Bipyridine derivatives | Catalyzes epoxidation with peracetic acid. | acs.org |

| CO2 Reduction | Rhenium, Rhodium, Ruthenium, Osmium | Bipyridyl | Catalyzes two-electron reduction of CO2 to CO or formate. | mdpi.com |

| CO2 Reduction | Manganese | Bipyridine with pendant amines | Product selectivity shifts from CO to formate. | nih.govacs.org |

| CO2 Reduction | Nickel | Bipyridine-like | High reactivity for CO2 to CO conversion. | acs.org |

| Cross-Coupling | Nickel | Bipyridine | Key intermediates in various cross-coupling reactions. | acs.org |

| Cross-Coupling | Palladium | Bipyridine | General pre-catalyst for Hiyama, Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. | scispace.com |

Catalytic Applications in C-C, C-N, and C-O Bond Formation

No studies were found that describe the use of this compound as a catalyst or ligand for facilitating carbon-carbon, carbon-nitrogen, or carbon-oxygen bond formation reactions. Research in this area is heavily focused on its aromatic analog, 2,2'-bipyridine, which has a significantly different electronic and structural profile.

This compound in Materials Science and Polymer Chemistry

Components in Functional Organic Materials (e.g., Supramolecular Assemblies, Porous Materials)The role of this compound in the development of functional organic materials, such as supramolecular assemblies or porous materials, is not described in the available scientific literature.

Due to the lack of specific research data on this compound for these applications, it is not possible to generate the requested article while adhering to the strict requirements of the prompt.

Applications in Analytical Chemistry as a Reagent

Extensive searches of scientific literature and chemical databases did not yield any specific applications of this compound as a reagent in analytical chemistry. While other bipiperidine isomers and piperidine derivatives have documented uses in various analytical methods, there is no available research demonstrating the use of this compound for techniques such as titrimetry, spectrophotometry, chromatography, or as a component of ion-selective electrodes.

The lack of published data suggests that this compound is not a commonly utilized reagent in the field of analytical chemistry. Therefore, no detailed research findings or data tables on its analytical applications can be provided.

Future Directions and Emerging Research Avenues for 1,1 Bipiperidine

Development of Novel and Efficient Synthetic Pathways

The advancement of 1,1'-bipiperidine chemistry is intrinsically linked to the development of innovative and efficient synthetic routes. While classical methods for N-N bond formation exist, future research should prioritize methodologies that offer high yields, scalability, and access to a diverse range of substituted derivatives.

One promising avenue is the adaptation of modern coupling reactions. For instance, the Ullmann coupling, traditionally used for C-C and C-O bond formation, could be explored for the direct coupling of two N-halopiperidines or the reaction of an N-lithiated piperidine (B6355638) with an N-electrophilic piperidine derivative. preprints.org Similarly, transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, could be investigated for the construction of the N-N linkage. preprints.org

Furthermore, multicomponent reactions offer an attractive strategy for the one-pot synthesis of complex this compound derivatives. The Castagnoli-Cushman reaction, which has been successfully applied to the synthesis of various lactams, could potentially be adapted to incorporate a hydrazine-like component, leading to novel bipiperidine-containing structures. researchgate.net The development of such reactions would not only be efficient but also allow for the rapid generation of libraries of this compound analogs for further study.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Ullmann-type Coupling | N-halopiperidines, N-lithiated piperidines | Direct N-N bond formation |

| Transition-Metal Catalysis | N-functionalized piperidines | High efficiency and functional group tolerance |

| Multicomponent Reactions | Piperidine derivatives, aldehydes, etc. | One-pot synthesis of complex derivatives |

Exploration of Untapped Reactivity Profiles and Reaction Mechanisms

The central N-N bond in this compound is a key feature that dictates its reactivity, yet it remains largely unexplored. Future research should focus on understanding and exploiting the chemistry of this linkage.

A significant area for investigation is the cleavage of the N-N bond. Recent studies on the N-N bond cleavage of hydrazines using diboron (B99234) reagents suggest a potential pathway for the controlled fragmentation of this compound. nih.gov This could lead to the generation of piperidinyl radicals or anions, which could then be utilized in subsequent synthetic transformations. Understanding the mechanism of this cleavage, whether it proceeds through a concerted or stepwise pathway, will be crucial for harnessing its synthetic potential. nih.gov

Moreover, the reactivity of the piperidine rings themselves, influenced by the presence of the adjacent nitrogen-nitrogen bond, warrants investigation. The reaction mechanism of 3-chloropiperidines, which proceeds through the formation of a bicyclic aziridinium (B1262131) ion, provides a model for exploring intramolecular reactions within the this compound scaffold. researchgate.net The electronic effects of the N-N bond on the nucleophilicity and basicity of the nitrogen atoms, as well as on the reactivity of the C-H bonds of the piperidine rings, should be systematically studied.

Integration of this compound in Advanced Catalytic Systems

The structural similarity of this compound to the well-established 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) ligands suggests its potential for application in coordination chemistry and catalysis. Future research should aim to integrate this compound and its derivatives into advanced catalytic systems.

As a bidentate ligand, this compound could form stable complexes with a variety of transition metals. chemimpex.comevitachem.com The unique steric and electronic properties conferred by the direct N-N linkage could lead to novel catalytic activities and selectivities. The synthesis and characterization of these metal complexes will be a critical first step. Subsequently, their efficacy as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations, should be evaluated. researchgate.net

Furthermore, the development of chiral this compound ligands could open doors to asymmetric catalysis. researchgate.netchemrxiv.org The introduction of stereocenters on the piperidine rings could create a chiral environment around the metal center, enabling enantioselective transformations. The design and synthesis of such ligands, guided by computational modeling, will be a key challenge and a significant opportunity in this field.

Computational Design and Prediction of Novel this compound-Based Systems

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel this compound-based systems. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the structure, electronics, and reactivity of these molecules.

Conformational analysis of the this compound scaffold is a fundamental area where computational studies can make a significant impact. researchgate.net Understanding the preferred conformations and the energy barriers to rotation around the N-N bond and within the piperidine rings is crucial for designing molecules with specific shapes and properties. Such studies can guide the synthesis of conformationally restricted analogs with enhanced performance in applications such as catalysis and materials science. physchemres.orgmdpi.com

DFT calculations can also be employed to predict the electronic properties of this compound and its derivatives, such as their HOMO-LUMO energy gaps, ionization potentials, and electron affinities. physchemres.orgsci-hub.st This information is vital for understanding their reactivity and for designing molecules with specific electronic or photophysical properties. Molecular docking and dynamics simulations can be used to predict the binding modes and affinities of this compound-based ligands with metal centers or biological targets, thereby accelerating the discovery of new catalysts and therapeutic agents. nih.govnih.gov

| Computational Method | Application to this compound | Predicted Properties |

| DFT | Conformational analysis, electronic structure | Stable conformers, rotational barriers, HOMO/LUMO energies |

| Molecular Docking | Ligand-metal binding | Binding affinities, preferred coordination geometries |

| Molecular Dynamics | Stability of complexes | Dynamic behavior and stability of metal complexes |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most profound advancements in the field of this compound research will likely emerge from synergistic approaches that integrate synthetic, spectroscopic, and computational methodologies. rsc.orglehigh.edu This integrated strategy allows for a comprehensive understanding of the structure-property-activity relationships of these molecules.

For instance, a newly synthesized this compound derivative can be characterized experimentally using techniques such as NMR, FT-IR, and X-ray crystallography to determine its precise molecular structure. nih.govnih.govmdpi.com These experimental data can then be compared with the results of DFT calculations to validate the computational models. mdpi.comnih.gov Once validated, these computational models can be used to predict the spectroscopic signatures and reactivity of yet-to-be-synthesized derivatives, thereby guiding future synthetic efforts. researchgate.net

This synergistic cycle of synthesis, characterization, and computational modeling can be applied to all the research avenues described above. For example, in the development of new catalysts, experimental screening of catalytic activity can be combined with computational studies of the reaction mechanism to identify the key factors governing catalyst performance. rsc.org Similarly, in the exploration of untapped reactivity, the combination of experimental product analysis and computational investigation of reaction pathways can provide a detailed understanding of the underlying mechanisms. nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,1'-Bipiperidine, and how can purity be validated?

- Methodological Answer: this compound is typically synthesized via catalytic hydrogenation of 2,2'-dipyridyl derivatives using Ni–Al alloy/KOH, followed by resolution of enantiomers through ethanol recrystallization . Purity validation employs techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Gas chromatography-mass spectrometry (GC-MS) can further verify molecular integrity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to analyze proton environments and confirm bipiperidine ring connectivity .

- Infrared (IR) spectroscopy to identify functional groups (e.g., N–H stretching in piperidine rings).

- Mass spectrometry (MS) for molecular weight determination and fragmentation pattern analysis .

- X-ray crystallography (e.g., SHELXL refinement) to resolve stereochemistry and crystal packing .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer: Document reaction conditions meticulously (e.g., solvent, temperature, catalyst ratios). Use controlled crystallization protocols (e.g., slow evaporation in ethanol) to isolate stereoisomers. Cross-validate results with independent techniques like single-crystal X-ray diffraction and chiral chromatography .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational dynamics of this compound?

- Methodological Answer: Variable-temperature NMR studies (e.g., ¹H NMR at 100–400 K) can track ring-flipping kinetics. Computational methods like molecular dynamics (MD) simulations using density functional theory (DFT) models predict energy barriers between chair and boat conformations. Solvent effects are quantified via dielectric constant measurements and correlated with conformational stability .

Q. What strategies resolve contradictions in reported binding affinities of this compound derivatives for biological targets?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Validate binding data using orthogonal methods:

- Isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Surface plasmon resonance (SPR) to measure real-time kinetics.

- Competitive radioligand assays to control for nonspecific interactions .

Q. How can the pharmacokinetic properties of this compound-based compounds be optimized?

- Methodological Answer: Modify substituents on the piperidine rings to balance lipophilicity (LogP) and solubility. Use in vitro assays to assess:

- Metabolic stability (e.g., liver microsome assays).

- Membrane permeability (Caco-2 cell monolayers).

- Plasma protein binding (equilibrium dialysis).

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Employ quantum mechanical calculations (e.g., Gaussian software) to model transition states and reaction pathways. Machine learning algorithms trained on existing piperidine reaction databases can propose viable routes for functionalization (e.g., alkylation, acylation). Validate predictions with small-scale exploratory syntheses .

Methodological Considerations

- Crystallography : For structural ambiguity, use high-resolution X-ray data (e.g., SHELXL refinement at 100 K) to resolve twinning or disorder .

- Data Contradictions : Apply multi-method validation (e.g., NMR crystallography combined with DFT) to reconcile conflicting spectroscopic and crystallographic results .

- Ethical Reporting : Adhere to guidelines for documenting synthetic procedures and characterization data to ensure reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。